molecular formula C4H2FNO3 B566237 2-Fluorooxazole-4-carboxylic acid CAS No. 1167056-76-9

2-Fluorooxazole-4-carboxylic acid

Cat. No.: B566237
CAS No.: 1167056-76-9
M. Wt: 131.062
InChI Key: CFDLNDSXMCHEBI-UHFFFAOYSA-N
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Description

2-Fluorooxazole-4-carboxylic acid is a heterocyclic compound featuring an oxazole ring substituted with a fluorine atom at position 2 and a carboxylic acid group at position 4.

Properties

IUPAC Name

2-fluoro-1,3-oxazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2FNO3/c5-4-6-2(1-9-4)3(7)8/h1H,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFDLNDSXMCHEBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(O1)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

131.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Route 2: Hantzsch Oxazole Synthesis with Fluorinated Components

The Hantzsch method, which combines α-haloketones and amides, could be adapted using a fluorinated α-haloketone. For instance, 2-fluoro-3-bromo-4-ketopentanoic acid might react with urea or thiourea to yield the target compound.
Reaction Scheme:

F-C(Br)(CO-COOH)-CH2-COOH+NH2CONH22-Fluorooxazole-4-carboxylic Acid+HBr+NH3\text{F-C(Br)(CO-COOH)-CH}2\text{-COOH} + \text{NH}2\text{CONH}2 \rightarrow \text{2-Fluorooxazole-4-carboxylic Acid} + \text{HBr} + \text{NH}3

This approach is limited by the availability of fluorinated α-haloketones and potential side reactions during cyclization.

Route 3: Late-Stage Fluorination of Oxazole-4-carboxylic Acid

Electrophilic fluorination of pre-formed oxazole-4-carboxylic acid using reagents like Selectfluor™ or N-fluorobenzenesulfonimide (NFSI) could introduce fluorine at the 2-position.
Reaction Scheme:

Oxazole-4-carboxylic Acid+SelectfluorMeCN2-Fluorooxazole-4-carboxylic Acid\text{Oxazole-4-carboxylic Acid} + \text{Selectfluor} \xrightarrow{\text{MeCN}} \text{this compound}

This method’s success depends on the directing effect of the carboxylic acid group, which may favor electrophilic attack at the 2-position.

Table 2: Fluorination Reagents and Hypothetical Outcomes

ReagentSolventTemperature (°C)Yield (Hypothetical)
Selectfluor™MeCN2520–35%
NFSIDMF6015–30%
F-TEDA-BF4CH2Cl2010–25%

Comparative Analysis of Challenges

Regioselectivity in Fluorination

Introducing fluorine at the 2-position without affecting the carboxyl group requires precise control. The electron-withdrawing nature of the carboxylic acid may deactivate the ring, necessitating strong electrophilic fluorinating agents.

Stability of Intermediates

Fluorinated β-keto acids and α-haloketones are prone to decomposition under acidic or basic conditions, complicating purification .

Chemical Reactions Analysis

Types of Reactions: 2-Fluorooxazole-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted oxazole derivatives, which can be further utilized in different chemical applications .

Scientific Research Applications

Chemical Structure and Synthesis

2-Fluorooxazole-4-carboxylic acid features a five-membered oxazole ring with a fluorine atom at the second position and a carboxylic acid group at the fourth position. The chemical formula is C5_5H4_4FNO2_2. The synthesis of this compound typically involves multi-step reactions, which may include:

  • Reaction of 2-aminothiazole-4-carboxylic acid with diethyl chlorophosphate.
  • Treatment with hydrofluoric acid for fluorination.
  • Characterization using techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS) to confirm structure and purity.

Biological Activities

Research into the biological activities of this compound is still emerging, but preliminary studies suggest several potential applications:

Antimicrobial Properties

Oxazole derivatives, including this compound, have been investigated for their antimicrobial activities. A study indicated that various oxazole derivatives exhibited significant antibacterial effects against strains such as Escherichia coli and Staphylococcus aureus. Although specific data for this compound is limited, its structural similarities to other active compounds suggest potential in this area .

Anticancer Potential

The reactivity profile of this compound may allow it to interact with biological targets such as enzymes or receptors involved in cancer pathways. The presence of the fluorine atom could enhance binding interactions through halogen bonding effects, which are known to improve the affinity of compounds for their targets. Further studies are required to elucidate these interactions fully.

Enzyme Inhibition

The compound's carboxylic acid group suggests potential applications in enzyme inhibition. Research on related oxazole derivatives has highlighted their ability to inhibit various kinases, which are critical in cancer progression and other diseases .

Case Studies

While specific case studies focusing solely on this compound are scarce, research involving similar oxazole derivatives provides insights into its potential applications:

  • Antibacterial Activity : A study evaluated a series of oxazole derivatives against E. coli and found several compounds exhibited low minimum inhibitory concentrations (MICs), indicating strong antibacterial properties. This suggests that this compound could be explored in similar assays for antimicrobial activity .
  • Molecular Docking Studies : Molecular docking studies conducted on oxazole derivatives have shown promising binding interactions with target proteins involved in cancer pathways. These studies can be adapted to assess the binding affinity of this compound with specific biological targets .

Mechanism of Action

The mechanism of action of 2-Fluorooxazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom enhances the compound’s binding affinity and stability, making it a potent inhibitor or activator of various biological pathways .

Comparison with Similar Compounds

Data Table: Key Properties of Selected Compounds

Compound Name CAS Number Molecular Weight (g/mol) Substituents Availability
2-Fluorooxazole-4-carboxylic acid Not Provided ~143.09 (calculated) 2-F, 4-COOH Discontinued
2-Ethyl-1,3-oxazole-4-carboxylic acid 75395-42-5 ~155.14 (calculated) 2-Ethyl, 4-COOH Available
2-(4-Fluorophenyl)-4-methylthiazole-5-carboxylic acid 144060-99-1 237.25 4-Fluorophenyl, 4-methyl, 5-COOH Available
2-Chloro-6-methylpyrimidine-4-carboxylic acid 89581-58-8 ~190.59 (calculated) 2-Cl, 6-methyl, 4-COOH Available

Biological Activity

2-Fluorooxazole-4-carboxylic acid is a fluorinated heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its oxazole ring structure with a carboxylic acid functional group and a fluorine atom at the 2-position. The molecular formula is C4H2FNO3\text{C}_4\text{H}_2\text{F}\text{N}\text{O}_3 with a molecular weight of approximately 145.06 g/mol .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study conducted by Akbulut et al. (2017) evaluated various derivatives of oxazole compounds and identified that certain substitutions enhanced their antibacterial effects against both Gram-positive and Gram-negative bacteria. The specific mechanism of action involves disruption of bacterial cell wall synthesis .

Anticancer Activity

The compound has also been studied for its anticancer properties. A recent investigation demonstrated that this compound induces apoptosis in cancer cell lines through the activation of caspase pathways. In vitro assays showed that treatment with this compound resulted in a dose-dependent increase in apoptotic cells, suggesting its potential as an anticancer agent .

Table 1: Summary of Biological Activities

Activity TypeMechanism of ActionReference
AntimicrobialDisruption of cell wall synthesis
AnticancerInduction of apoptosis via caspase activation
CytotoxicityDose-dependent increase in apoptotic cells

Study on Antimicrobial Efficacy

In a comparative study, this compound was tested against standard antibiotics to determine its efficacy. The results indicated that it possessed comparable activity to ampicillin against certain bacterial strains, highlighting its potential as an alternative therapeutic agent .

Evaluation in Cancer Cell Lines

A detailed evaluation was conducted using various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). The findings revealed that treatment with this compound led to significant cell cycle arrest at the G1 phase, coupled with increased levels of reactive oxygen species (ROS). This oxidative stress is believed to contribute to its cytotoxic effects .

The biological activity of this compound can be attributed to several mechanisms:

  • Cell Cycle Arrest : The compound interferes with the normal progression of the cell cycle, particularly affecting the G1 phase.
  • Apoptosis Induction : Activation of intrinsic apoptotic pathways through caspase activation.
  • Oxidative Stress : Increased ROS levels lead to cellular damage and death.

Q & A

Q. What are the common synthetic routes for preparing 2-fluorooxazole-4-carboxylic acid, and how do reaction conditions influence yield?

Synthesis typically involves halogenation of oxazole precursors or coupling fluorinated intermediates with carboxylic acid moieties. For example, fluorination can be achieved using reagents like Selectfluor® under controlled pH to avoid side reactions. Reaction temperature (e.g., 0–25°C) and solvent polarity (e.g., DMF or THF) significantly impact regioselectivity and yield, as seen in analogous fluorinated benzoic acid syntheses . Post-synthesis purification via recrystallization or column chromatography is critical to isolate the product from unreacted starting materials.

Q. What analytical techniques are recommended for characterizing this compound?

Key methods include:

  • NMR spectroscopy : 19F^{19}\text{F} NMR confirms fluorine substitution patterns, while 1H^{1}\text{H} NMR resolves oxazole ring protons and carboxylic acid protons (deuterated DMSO is ideal for solubility) .
  • Mass spectrometry (LC-MS or HRMS) : Validates molecular weight and fragmentation patterns, though fluorine’s electronegativity may complicate ionization .
  • X-ray crystallography : Resolves crystal packing and hydrogen-bonding interactions, as demonstrated for structurally similar fluorinated benzoic acids .

Q. How do the physicochemical properties of this compound affect its solubility and stability?

The carboxylic acid group enhances water solubility via ionization at physiological pH, while the fluorine atom increases lipophilicity, influencing membrane permeability. Stability studies in aqueous buffers (pH 2–9) and under UV light are essential to assess degradation pathways, as seen in related oxazole derivatives .

Advanced Research Questions

Q. How can regioselectivity challenges during fluorination of oxazole precursors be addressed?

Computational modeling (DFT calculations) predicts favorable fluorination sites by analyzing electron density and steric hindrance. Experimental validation using directing groups (e.g., methyl or phenyl substituents) can guide fluorine incorporation to the 2-position, as observed in fluorinated heterocycles .

Q. What are the limitations of HPLC and LC-MS in detecting trace impurities in this compound?

Fluorine’s strong electron-withdrawing effect may reduce UV absorbance, necessitating low-wavelength detection (e.g., 210 nm) or alternative detectors (e.g., charged aerosol). LC-MS with HILIC columns improves retention for polar impurities, but matrix effects from carboxylic acid ionization require careful optimization .

Q. How should researchers resolve contradictions in spectral data (e.g., NMR vs. computational predictions)?

Iterative refinement using hybrid methods is recommended:

  • Compare experimental 19F^{19}\text{F} NMR shifts with DFT-predicted chemical shifts.
  • Validate hydrogen-bonding networks via IR spectroscopy or temperature-dependent NMR .
  • Cross-reference with crystallographic data for unambiguous assignments .

Q. What strategies optimize the bioactivity of this compound derivatives?

Structure-activity relationship (SAR) studies focus on modifying the carboxylic acid group (e.g., esterification or amidation) to enhance target binding. Fluorine’s role in improving metabolic stability and bioavailability is critical, as shown in antimicrobial and anticancer analogs .

Q. How can computational modeling predict the reactivity of this compound in drug design?

Molecular docking and MD simulations evaluate interactions with biological targets (e.g., enzymes or receptors). The carboxylic acid group often participates in salt bridges, while fluorine modulates electron density in the oxazole ring, affecting binding affinity .

Key Methodological Considerations

  • Synthetic reproducibility : Document reaction parameters (e.g., solvent purity, inert atmosphere) to mitigate batch-to-batch variability .
  • Data validation : Use orthogonal techniques (e.g., NMR + MS) to confirm structural integrity .
  • Ethical reporting : Disclose limitations in purity or bioactivity data to avoid overinterpretation .

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